molecular formula C10H11NO2 B082991 2-Allyloxybenzamide CAS No. 14520-53-7

2-Allyloxybenzamide

Cat. No.: B082991
CAS No.: 14520-53-7
M. Wt: 177.2 g/mol
InChI Key: FZEIWORKISALCO-UHFFFAOYSA-N
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Description

2-Allyloxybenzamide (IUPAC: 2-(prop-2-en-1-yloxy)benzamide) is a benzamide derivative characterized by an allyloxy (-O-CH₂-CH=CH₂) substituent at the ortho position of the benzamide ring. This compound has garnered interest due to its structural features, which influence its crystallographic packing and physicochemical behavior. Its synthesis typically involves the reaction of 2-hydroxybenzamide with allyl bromide in the presence of a base like potassium hydroxide, followed by purification via column chromatography .

Properties

CAS No.

14520-53-7

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

2-prop-2-enoxybenzamide

InChI

InChI=1S/C10H11NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H2,11,12)

InChI Key

FZEIWORKISALCO-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1C(=O)N

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)N

Other CAS No.

14520-53-7

Pictograms

Irritant

solubility

0.01 M

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparison with Similar Compounds

Comparison with 2-Propoxybenzamide

The most detailed structural comparison available is between 2-allyloxybenzamide and 2-propoxybenzamide (which has a propyloxy group instead of allyloxy). Key differences include:

Property This compound 2-Propoxybenzamide Reference
O1–C7–C1–C6 Torsion Angle -30.3(2)° Smaller magnitude (data not specified)
C8–O2–C2–C3 Torsion Angle 5.9(2)° Not reported
Hydrogen Bonding N1–H1B···O2 intramolecular bond Similar intramolecular interactions
Intermolecular Contacts C10–H10A···O2 and C8–H8···π interactions Absent
Crystal Packing Molecules form paired stacks along the a-axis via tight contacts Less dense packing without paired stacks
Layer Orientation Dihedral angle between adjacent layers: 68.78(2)° Different orientation (data not specified)

The allyloxy group introduces greater conformational flexibility and stronger intermolecular interactions (e.g., C–H···π), leading to tighter crystal packing compared to the saturated propoxy analogue. This difference may impact solubility, melting points, and reactivity .

Other Structurally Related Compounds

  • 2-(N-Allylsulfamoyl)-N-propylbenzamide: This compound features an allylsulfamoyl group (-SO₂-NH-CH₂-CH=CH₂) instead of allyloxy.
  • 5-Amino-N-butyl-2-prop-2-enoxybenzamide: A derivative with additional amino and butyl groups.

Functional and Application Differences

In contrast, sulfonamide variants like 2-(N-allylsulfamoyl)-N-propylbenzamide may find use in pharmaceutical contexts owing to sulfonamides’ known bioactivity .

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